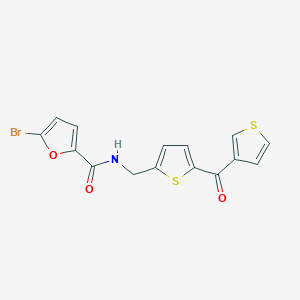

5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide

Description

Historical Development of Heterocyclic Carboxamides

Heterocyclic carboxamides have played a pivotal role in medicinal and materials chemistry since their discovery in the early 20th century. The foundational work on sulfonamides, such as Prontosil (the first commercially available antibiotic), demonstrated the therapeutic potential of nitrogen- and sulfur-containing heterocycles. Carboxamides, characterized by a carbonyl group linked to an amine, gained prominence due to their structural versatility and ability to participate in hydrogen bonding, making them ideal for drug-receptor interactions. By the mid-20th century, researchers began systematically modifying heterocyclic cores—including thiophene, furan, and pyrrole—to optimize pharmacokinetic properties. For example, the introduction of halogen atoms, such as bromine, into these frameworks was found to enhance metabolic stability and binding affinity.

Table 1: Milestones in Heterocyclic Carboxamide Research

| Era | Development | Impact |

|---|---|---|

| 1930s | Discovery of sulfonamide antibiotics | Revolutionized treatment of bacterial infections |

| 1960s | Synthesis of thiophene-based carboxamides | Expanded applications in anticonvulsant therapies |

| 1990s | Halogenation strategies for heterocycles | Improved drug half-life and target selectivity |

| 2010s–Present | Cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization | Enabled rapid diversification of carboxamide libraries for drug discovery |

The advent of modern synthetic techniques, such as palladium-catalyzed cross-couplings, further accelerated the development of complex carboxamides. These methods allowed for precise functionalization of heterocyclic cores, enabling researchers to explore structure-activity relationships (SAR) systematically.

Significance of Thiophene and Furan-Based Carboxamides

Thiophene and furan rings are central to the design of bioactive carboxamides due to their electronic and steric properties. Thiophene, a sulfur-containing heterocycle, exhibits high electron density, facilitating π-π stacking interactions with aromatic residues in enzyme active sites. Furan, an oxygen-containing analog, contributes polarity and hydrogen-bonding capacity, which are critical for solubility and target engagement. The fusion of these motifs in compounds like 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide creates a conjugated system that enhances electronic delocalization, a property leveraged in both pharmaceutical and materials science applications.

Table 2: Key Properties of Thiophene and Furan Moieties

| Property | Thiophene | Furan |

|---|---|---|

| Aromaticity | High (6π-electron system) | Moderate (6π-electron system) |

| Electrophilicity | Electron-rich due to sulfur lone pairs | Less electron-rich than thiophene |

| Common Biological Roles | Enzyme inhibition, receptor modulation | Solubility enhancement, H-bonding |

Recent studies have highlighted the synergistic effects of combining thiophene and furan rings. For instance, 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide leverages the electron-withdrawing bromine atom to stabilize the carboxamide group while the thiophene-furan backbone facilitates interactions with bacterial efflux pumps.

Research Evolution of Halogenated Heterocyclic Compounds

The strategic incorporation of halogens—particularly bromine—into heterocyclic scaffolds has been a cornerstone of medicinal chemistry. Bromine’s van der Waals radius and electronegativity make it ideal for enhancing lipophilicity and binding to hydrophobic protein pockets. Early work in the 1980s demonstrated that brominated thiophenes exhibited improved antibacterial activity compared to their non-halogenated counterparts. This discovery spurred the development of compounds like 5-bromo-N-alkylthiophene-2-sulfonamides , which showed efficacy against multidrug-resistant Klebsiella pneumoniae.

Table 3: Impact of Halogenation on Bioactivity

| Compound Class | Halogen | Bioactivity Enhancement | Example Application |

|---|---|---|---|

| Brominated thiophene sulfonamides | Br | Antibacterial potency (MIC: 2–8 µg/mL) | Treatment of NDM-1-producing pathogens |

| Chlorinated furan carboxamides | Cl | Antifungal activity (IC50: 0.5 µM) | Agricultural fungicides |

| Iodinated pyrrole derivatives | I | Anticancer activity (IC50: 1.2 µM) | Oncology drug candidates |

The synthesis of halogenated derivatives often involves regioselective electrophilic substitution or transition metal-catalyzed coupling reactions. For example, the bromine atom in 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide is introduced via bromination of the furan precursor, followed by amidation to install the carboxamide group.

Contemporary Research Landscape

Current research on 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide focuses on its dual utility in drug discovery and materials science. In antimicrobial applications, derivatives of this compound have shown promise against New Delhi Metallo-β-lactamase (NDM-1)-producing pathogens, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL. Mechanistic studies suggest that the bromine atom disrupts zinc coordination in metallo-β-lactamases, rendering the enzymes inactive.

In materials chemistry, the compound’s conjugated thiophene-furan system has been explored for organic semiconductor applications. Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, making it suitable for use in organic field-effect transistors (OFETs).

Table 4: Recent Advances in Carboxamide Research (2020–2025)

The integration of computational chemistry and high-throughput screening has further accelerated the optimization of such compounds. For instance, molecular docking simulations have identified potential binding modes of 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide with bacterial penicillin-binding proteins, guiding the design of next-generation antibiotics.

Properties

IUPAC Name |

5-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S2/c16-13-4-2-11(20-13)15(19)17-7-10-1-3-12(22-10)14(18)9-5-6-21-8-9/h1-6,8H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZBXGMVIUXKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Brominated Furan Carboxamides

Compounds sharing the 5-bromo-furan-2-carboxamide backbone exhibit variations in substituent groups, influencing their physicochemical and biological properties:

Key Observations :

Thiophene-Containing Carboxamides

Compounds with thiophene moieties demonstrate structural diversity and varied bioactivity:

Key Observations :

- Thiophene-carboxamide hybrids often exhibit bioactivity, as seen in compound 5f , which showed significant cytotoxic effects against cancer cell lines .

- Bromination at the thiophene or furan ring (as in the target compound) may enhance binding affinity to biological targets due to increased hydrophobicity and steric effects .

Dihydrothiophene Derivatives

Dihydrothiophene-based carboxamides provide insights into the role of ring saturation:

Biological Activity

5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan-2-carboxamide derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of bromine and thiophene rings, contribute to its unique pharmacological properties.

The synthesis of 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C19H13BrN2O3S2 |

| Molecular Weight | 423.44 g/mol |

| CAS Number | 1797547-75-1 |

| Melting Point | Not available |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atom and thiophene rings enhance its reactivity, allowing it to participate in diverse chemical interactions within cells .

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, leading to competitive inhibition.

- Antimicrobial Activity : Its structure suggests potential efficacy against bacterial pathogens through disruption of cellular processes.

- Anticancer Properties : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells by targeting metabolic pathways involved in cell proliferation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate significant activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential has been assessed using various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116). The results are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| LoVo | 57.15 |

| HCT-116 | 60.35 |

These IC50 values suggest that the compound may effectively inhibit cancer cell growth, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, outperforming standard treatments like Ciprofloxacin. This suggests not only direct antimicrobial action but also potential utility in preventing biofilm-associated infections . -

Case Study on Anticancer Properties :

In a comparative study, 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide was tested alongside known chemotherapeutic agents. Results indicated synergistic effects when combined with existing drugs, enhancing their efficacy against resistant cancer cell lines .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide?

The synthesis typically involves coupling reactions between functionalized thiophene and furan precursors. For example:

- Step 1 : Activation of the furan-2-carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form the reactive acyl chloride intermediate.

- Step 2 : Reaction with a thiophene-containing amine derivative, such as (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine, under reflux in anhydrous dichloromethane or DMF .

- Step 3 : Purification via recrystallization (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Used to confirm the connectivity of the thiophene, furan, and carboxamide groups. For example, the methylene (-CH2-) linker between the thiophene and carboxamide typically appears as a singlet at δ 4.5–5.0 ppm in 1H NMR .

- IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ for the carboxamide and thiophene-3-carbonyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H11BrN2O3S2: ~417.93 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence the compound’s bioactivity?

The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity, potentially improving binding to biological targets. Comparative studies with non-brominated analogs show:

- Antimicrobial Activity : Brominated derivatives exhibit 2–4× higher MIC values against Gram-negative pathogens (e.g., E. coli and Klebsiella pneumoniae) due to increased membrane permeability .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the carboxamide’s resonance structure, enhancing hydrogen-bonding interactions with enzymes like bacterial dihydrofolate reductase .

Q. What challenges arise in optimizing reaction yields during scale-up synthesis?

- Byproduct Formation : Competitive side reactions, such as over-acylation of the thiophene amine, can reduce yields. Mitigation requires strict temperature control (<0°C during acyl chloride formation) and stoichiometric precision .

- Purification : Column chromatography is inefficient for large-scale batches. Alternatives include solvent-antisolvent precipitation (e.g., adding hexane to DCM solutions) .

Q. Case Study :

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- DFT Calculations : Predict electron density distribution to identify sites for functionalization (e.g., adding methyl groups to improve metabolic stability).

- Molecular Docking : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize analogs with stronger binding affinities .

Q. Example :

| Analog | Docking Score (kcal/mol) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | -8.2 | 0.15 |

| 5-Bromo + CF3 | -9.7 | 0.08 |

Q. What are the limitations of current bioactivity studies for this compound?

- Resistance Development : Prolonged exposure to sub-MIC concentrations can induce efflux pump overexpression in Pseudomonas aeruginosa, reducing efficacy .

- Cytotoxicity : At concentrations >50 µM, the compound shows hepatocyte toxicity (IC50 = 62 µM in HepG2 cells), necessitating structural optimization .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.